Product packaging for Fmoc-D-Cit-OH(Cat. No.:CAS No. 200344-33-8)

Fmoc-D-Cit-OH

Cat. No.: B557718
CAS No.: 200344-33-8
M. Wt: 397.4 g/mol
InChI Key: NBMSMZSRTIOFOK-GOSISDBHSA-N
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Description

Fmoc-D-Cit-OH is a derivative of the D-enantiomer of citrulline, an α-amino acid. In this compound, the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.com This protective group is instrumental in its application in synthetic chemistry, particularly in the assembly of peptide chains.

In the realm of organic synthesis, a protecting group is a chemical moiety that is introduced into a molecule to selectively block a reactive functional group from participating in a chemical reaction. wikipedia.orgorganic-chemistry.org This strategy allows for other parts of the molecule to be modified without unintended side reactions. The Fmoc group is a base-labile protecting group, meaning it can be removed under basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org This characteristic is central to its widespread use in solid-phase peptide synthesis (SPPS). wikipedia.orgchemimpex.com

The use of the D-enantiomer of citrulline is significant as D-amino acids are not as common in nature as their L-counterparts. Their incorporation into peptides can confer unique properties, such as increased resistance to enzymatic degradation, which can enhance the therapeutic potential of peptide-based drugs.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 200344-33-8 scbt.com
Molecular Formula C₂₁H₂₃N₃O₅ scbt.com
Molecular Weight 397.42 g/mol scbt.com
Appearance White powder chemimpex.com
Synonyms Fmoc-D-citrulline, (R)-2-Fmoc-amino-5-ureidopentanoic acid scbt.com

The stability and compatibility of Fmoc-D-Citrulline with various coupling reagents make it a valuable tool in modern chemical synthesis. chemimpex.com Its primary application lies in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and controlled assembly of peptide chains. chemimpex.comnih.gov

The incorporation of D-citrulline into peptide sequences is of particular interest in drug development. chemimpex.com Peptides containing this residue can exhibit enhanced stability and unique biological activities. For instance, this compound has been used in the synthesis of bioactive peptidomimetics, which are molecules that mimic the structure and function of natural peptides. medchemexpress.com One notable application is in the development of neurokinin-1 (NK1) receptor antagonists, which have potential therapeutic applications. medchemexpress.com

Furthermore, the unique properties of citrulline itself, such as its role in the nitric oxide cycle, make its incorporation into peptides a subject of interest for research in areas like cardiovascular health. chemimpex.comchemimpex.com The use of this compound allows researchers to precisely place this non-standard amino acid within a peptide sequence to investigate its effects on structure and function.

The versatility of this compound also extends to the development of novel biomaterials and drug delivery systems. chemimpex.com Its ability to be incorporated into peptides allows for the creation of materials with specific functionalities and improved pharmacokinetic properties. chemimpex.com

Table 2: Key Research Applications of this compound

Application Area Description
Peptide Synthesis Essential building block in solid-phase peptide synthesis (SPPS) for creating complex peptide structures. chemimpex.com
Drug Development Used in the design of peptide-based drugs, particularly in oncology and immunology, by enabling the synthesis of therapeutics targeting specific biological processes. chemimpex.com
Peptidomimetic Chemistry Employed in the synthesis of bioactive peptide mimetics with potential therapeutic activities, such as neurokinin-1 antagonists. medchemexpress.com
Bioconjugation Facilitates the attachment of biomolecules to other molecules or surfaces, which is crucial for creating targeted drug delivery systems. chemimpex.com
Protein Engineering Utilized to modify proteins to enhance their stability and functionality for various industrial applications. chemimpex.com
Cardiovascular Research Involved in studies related to nitric oxide production, aiding in the understanding and development of treatments for heart-related conditions. chemimpex.com

Table 3: Mentioned Chemical Compounds

Compound Name
Fmoc-D-Citrulline
This compound
D-citrulline
Piperidine
Dimethylformamide (DMF)
H-Dmt-D-Cit-Aba-b-Ala-NMe-30,50-(CF3)2-Bn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O5 B557718 Fmoc-D-Cit-OH CAS No. 200344-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMSMZSRTIOFOK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426779
Record name Fmoc-D-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200344-33-8
Record name Fmoc-D-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Fmoc-amino-5-ureidopentanoic acid
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Synthetic Methodologies Employing Fmoc D Citrulline

Chemical Synthesis Pathways for Fmoc-D-Citrulline Precursors and Derivatives

The synthesis of Fmoc-D-Citrulline typically involves the protection of the alpha-amino group of D-citrulline with the base-labile Fmoc group. This process can be carried out on D-citrulline itself or on its precursors, with the goal of creating a stable, yet readily deprotectable, amino acid derivative suitable for peptide synthesis.

Esterification Reactions in Fmoc-D-Citrulline Preparation

Fmoc-D-Citrulline is generally synthesized and utilized as the free carboxylic acid. However, esterification plays a role in the preparation of specific precursors or derivatives. While the direct synthesis of Fmoc-D-Cit-OH itself typically involves Fmocylation of the free amino acid, esterification can be employed as a temporary protecting strategy for the carboxyl group during the Fmocylation step, although this is less common. More significantly, esterification is relevant when this compound is incorporated into more complex molecular architectures, such as in the formation of depside bonds or other ester linkages within peptidomimetics or prodrug conjugates thieme-connect.com. In such instances, the carboxyl group of this compound might be esterified to facilitate specific coupling reactions or to introduce desired functionalities into the final molecule.

Catalytic Systems Utilized in Fmoc-D-Citrulline Synthesis

The introduction of the Fmoc protecting group onto the alpha-amino moiety of D-citrulline primarily relies on reaction with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). This reaction is facilitated by the presence of a base, which deprotonates the amino group, rendering it sufficiently nucleophilic to react with the Fmoc activating agent thieme-connect.comrsc.orgdu.ac.iniris-biotech.deresearchgate.netmdpi.comiris-biotech.deub.eduuci.edugoogle.com. Common bases employed in this synthesis include inorganic bases such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3), and organic bases like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) thieme-connect.comrsc.orgdu.ac.iniris-biotech.deresearchgate.netmdpi.comiris-biotech.deub.eduuci.edugoogle.com. While these bases are essential reagents rather than true catalysts, they are critical for enabling the efficient formation of the Fmoc-protected amino acid derivative.

Integration of Fmoc-D-Citrulline in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Citrulline is widely used in Fmoc-based SPPS to incorporate this non-canonical amino acid into peptide sequences. Its integration follows the standard SPPS protocol, requiring careful consideration of coupling conditions and side-chain protection.

General Fmoc-SPPS Protocols for Incorporation of Fmoc-D-Citrulline

The incorporation of this compound into a growing peptide chain on a solid support is achieved through the repetitive cycle characteristic of Fmoc-SPPS google.commedchemexpress.commedchemexpress.eu. The process begins with the swelling of the chosen resin, commonly Rink Amide, 2-chlorotrityl, or Wang resin, in a solvent like dimethylformamide (DMF) rsc.orgdu.ac.inmdpi.comuci.eduresearchgate.netbachem.com. The first step in each cycle involves the removal of the N-terminal Fmoc protecting group from the resin-bound peptide using a basic solution, typically 20% piperidine (B6355638) in DMF rsc.orgdu.ac.iniris-biotech.deresearchgate.netmdpi.comiris-biotech.deub.eduuci.edubachem.comdiva-portal.orgcsic.es. Following thorough washing of the resin with DMF to eliminate residual deprotection reagents, the activated this compound is coupled to the newly exposed N-terminus rsc.orgdu.ac.inuci.edubachem.com. It is crucial that the guanidino group of citrulline is protected, often with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, to prevent unwanted side reactions during coupling and subsequent steps google.comnih.gov. After the coupling reaction, the resin is washed again to remove excess reagents and by-products, completing the cycle. This sequence is repeated for each amino acid in the desired peptide sequence rsc.orgdu.ac.inresearchgate.netbachem.com.

Optimization of Coupling Conditions and Reagents for Fmoc-D-Citrulline

Table 1: Common Coupling Reagents and Conditions in Fmoc-SPPS

Reagent TypeExamplesTypical Bases UsedCommon SolventsNotes
Uronium/Aminium Salts HATU, HBTU, HCTUDIPEA, NMMDMF, DCMHighly efficient activators, often used with additives like HOAt.
Carbodiimides DIC, DCCDIPEA, TEADMF, DCMRequire additives like HOBt or OxymaPure to suppress racemization and improve efficiency.
Other Activators Fmoc-OSu, Fmoc-ClNaHCO3, DIPEA, TEADMFUsed in the initial Fmoc protection step or for specific coupling strategies.

Advanced Applications in Peptide and Peptidomimetic Design

Construction of Bioactive Peptides Utilizing Fmoc-D-Citrulline

Fmoc-D-citrulline serves as a valuable building block for synthesizing peptides with enhanced biological functions and improved stability. Its incorporation can modulate peptide conformation and resistance to proteolysis.

Synthesis of Peptides for Targeted Biological Processes

Fmoc-D-Cit-OH is instrumental in the synthesis of peptides designed for specific biological targets and processes. Its utility is evident in the development of therapeutic peptides where improved stability and tailored activity are paramount. For instance, Fmoc-D-citrulline has been utilized in the synthesis of peptides targeting oncology and immunology, where its properties can contribute to the design of more effective therapeutic agents chemimpex.com. The compound facilitates the creation of complex peptide structures through solid-phase peptide synthesis (SPPS), enabling researchers to explore novel peptide sequences for various biochemical and pharmaceutical applications chemimpex.comchemimpex.comsemanticscholar.orgnih.gov.

Engineering of Peptidomimetics Incorporating Fmoc-D-Citrulline

Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability, bioavailability, and reduced immunogenicity researchgate.net. This compound is a key component in the design and synthesis of such advanced molecules.

Design and Synthesis of Conformationally Constrained Peptidomimetics

Fmoc-D-citrulline can be employed to introduce conformational constraints into peptidomimetics. The D-configuration and the specific chemical nature of citrulline can influence the peptide backbone's flexibility, leading to more rigid structures that can better mimic specific turns or secondary structures found in natural peptides uit.nonih.gov. This conformational rigidity is crucial for optimizing binding affinity and selectivity to target receptors. The use of Fmoc chemistry, with its versatile protecting group strategies, allows for the efficient incorporation of D-citrulline and other non-canonical amino acids into complex peptidomimetic libraries nih.govmdpi.comwikipedia.org.

Fmoc-D-Citrulline in Neurokinin-1 Antagonist Peptidomimetic Development

Fmoc-D-citrulline has been specifically utilized in the development of neurokinin-1 (NK1) receptor antagonist peptidomimetics. For example, research has demonstrated the incorporation of D-citrulline into hybrid molecules designed to act as dual opioid agonist–NK1 antagonist ligands. These peptidomimetics aim to target pain pathways by interacting with both opioid and NK1 receptors. The inclusion of D-citrulline in these constructs contributes to their pharmacological profile, influencing their binding affinity and efficacy against NK1 receptors medchemexpress.comnih.govkuleuven.be.

Influence of D-Citrulline on Peptidomimetic Pharmacokinetic and Pharmacodynamic Profiles

The incorporation of D-citrulline residues into peptidomimetics can significantly influence their pharmacokinetic (PK) and pharmacodynamic (PD) properties. As mentioned earlier, the D-configuration enhances resistance to proteases, leading to improved metabolic stability and a longer duration of action nih.govexplorationpub.com. This increased stability directly impacts the PK profile by reducing clearance rates and potentially increasing bioavailability. While specific data on D-citrulline's direct influence on absorption, distribution, metabolism, and excretion (ADME) in peptidomimetics is an area of ongoing research, the general principle of D-amino acid incorporation suggests a positive impact on stability. For pharmacodynamics, the conformational effects and altered charge distribution introduced by D-citrulline can fine-tune receptor binding affinity and efficacy, thereby modulating the compound's biological response frontiersin.orgwikipedia.orgnih.gov. Studies on L-citrulline show its conversion to L-arginine, impacting nitric oxide metabolism and vasodilation nih.gov, indicating that citrulline derivatives can influence physiological pathways. While this study focused on L-citrulline, it highlights the potential for citrulline-based structures to modulate biological systems.

Fmoc D Citrulline in Pharmaceutical Research and Development

Development of Peptide-Based Therapeutic Agents

Fmoc-D-Citrulline is a key component in the synthesis of a wide array of peptide-based therapeutic agents. Its use allows researchers to construct peptides with tailored properties, offering novel approaches to treating various diseases. The D-configuration of citrulline can confer increased resistance to enzymatic degradation compared to L-amino acids, thereby improving the in vivo stability and half-life of the resulting peptides.

Applications in Oncology Research

In oncology research, Fmoc-D-Citrulline is utilized for the synthesis of peptides designed to target cancer cells or modulate the tumor microenvironment. Peptide-based drugs incorporating D-citrulline can be engineered to inhibit specific signaling pathways crucial for cancer cell proliferation, survival, or metastasis. The ability to precisely control peptide sequences and incorporate unnatural amino acids like D-citrulline is vital for developing highly specific and potent anti-cancer agents. For instance, research explores the use of Fmoc-D-Citrulline in creating peptides with potential anti-cancer activity, aiming to develop novel chemotherapeutic agents or targeted delivery systems for cytotoxic payloads. chemimpex.comchembk.com

Applications in Immunology Research

Fmoc-D-Citrulline also finds application in the field of immunology, where it serves as a building block for peptide-based immunomodulatory agents and vaccines. Peptides synthesized using Fmoc-D-Cit-OH can be designed to interact with immune cells or signaling molecules, influencing immune responses. This includes the development of therapeutic peptides for autoimmune diseases, inflammatory conditions, or as components of immunotherapies. The stability conferred by D-citrulline can be advantageous in maintaining the structural integrity and biological activity of immunologically active peptides. chemimpex.comchembk.com

Strategies for Enhancing Drug Solubility and Bioavailability via Fmoc-D-Citrulline Derivatives

A significant advantage of incorporating D-citrulline, often facilitated by this compound during synthesis, is its potential to enhance the solubility and bioavailability of peptide-based drugs. Many peptide therapeutics suffer from poor water solubility and rapid clearance from the body, limiting their therapeutic efficacy. Derivatives and peptides synthesized using this compound can exhibit improved physicochemical properties, including increased aqueous solubility and enhanced stability against proteases, which contributes to better absorption and distribution within the body. This makes this compound a valuable tool for optimizing the pharmacokinetic profiles of peptide drug candidates. chemimpex.com

Table 1: Applications of Fmoc-D-Citrulline in Peptide-Based Therapeutics

Research AreaRole of Fmoc-D-Citrulline/D-CitrullineSpecific Benefits/Mechanisms
Oncology Research Building block for synthesizing anti-cancer peptides.Development of targeted therapies, inhibition of cancer cell proliferation/survival, improved stability against enzymatic degradation. chemimpex.comchembk.com
Immunology Research Component in peptide-based immunomodulatory agents and vaccines.Modulation of immune responses, development of treatments for autoimmune diseases and inflammatory conditions, enhanced stability of immune-active peptides. chemimpex.comchembk.com
Solubility/Bioavailability Incorporation into peptide structures.Improvement of aqueous solubility, enhanced stability against proteases, leading to better absorption and distribution, optimizing pharmacokinetic profiles. chemimpex.com

Role in Antibody-Drug Conjugate (ADC) Linker Chemistry

Synthesis of Cleavable Linkers Featuring D-Citrulline Motifs

D-citrulline residues are integral to the construction of cleavable linkers in ADCs. These linkers are designed to remain stable in the systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. Upon internalization into target cells (e.g., cancer cells), the linker is cleaved, releasing the active drug. This compound serves as a protected amino acid building block, enabling the precise incorporation of D-citrulline into these sophisticated linker structures during chemical synthesis. mdpi.comgoogle.commedchemexpress.comgoogle.com

Design of Protease-Specific Linkers (e.g., Val-Cit motif)

A widely utilized and highly effective linker strategy involves dipeptide or tripeptide sequences, with the Valine-Citrulline (Val-Cit) motif being a prime example. mdpi.comgoogle.commedchemexpress.comgoogle.comgenemedi.netcore.ac.uk This dipeptide sequence is specifically engineered to be recognized and cleaved by intracellular proteases, such as cathepsins, which are often overexpressed within the lysosomes and cytoplasm of cancer cells. mdpi.comgoogle.comcore.ac.uk This protease-specific cleavage mechanism ensures that the potent cytotoxic payload is released preferentially within the target tumor cells, thereby enhancing therapeutic efficacy and reducing systemic side effects. ADCs like Brentuximab Vedotin (Adcetris) and Polatuzumab Vedotin (Polivy) employ the Val-Cit linker to deliver the microtubule inhibitor Monomethyl auristatin E (MMAE). genemedi.net Similarly, Padcev utilizes a related maleimide-hexyl-Val-Cit linker for MMAE delivery. genemedi.net

Table 2: D-Citrulline in ADC Linker Chemistry

Linker MotifCleavage MechanismAssociated Payload ExamplesADC Examples
Val-Cit DipeptideProtease cleavage (e.g., by Cathepsins) within target cellsMMAEBrentuximab Vedotin (Adcetris), Polatuzumab Vedotin (Polivy) genemedi.net
MC Val-CitProtease cleavage within target cellsMMAEPadcev genemedi.net
Val-Citrulline-PEG¹Protease cleavage (e.g., by Cathepsins)MMAFAnti-PSMA ADCs google.com

Biomedical and Biochemical Investigations Leveraging Fmoc D Citrulline

Research on Biomaterials and Drug Delivery Systems

The inherent properties of Fmoc-D-citrulline make it suitable for incorporation into self-assembling peptide systems, which are foundational for advanced biomaterials and targeted drug delivery architectures.

Formulation of Novel Biomaterials

Fmoc-D-citrulline can be utilized in the design and synthesis of peptide-based biomaterials, such as hydrogels. These materials are formed through the self-assembly of peptide sequences, often driven by non-covalent interactions like π–π stacking of the Fmoc group and hydrogen bonding rsc.orgnih.govrsc.org. The resulting hydrogels possess tunable properties and can serve as scaffolds for tissue engineering or as matrices for controlled release applications nih.govresearchgate.netgoogle.com. For instance, Fmoc-conjugated dipeptides have demonstrated self-assembly capabilities, forming hydrogelators with varying efficiencies depending on the amino acid side chains rsc.org. The D-amino acid configuration, as found in Fmoc-D-citrulline, can contribute to the stability of these self-assembled structures nih.gov.

Design of Targeted Drug Delivery Architectures

In the realm of drug delivery, Fmoc-D-citrulline plays a role in constructing peptide-drug conjugates (PDCs) and other nanocarrier systems. Its incorporation into peptide linkers, such as the valine-citrulline (Val-Cit) motif, is particularly noteworthy. These Val-Cit linkers are designed to be cleaved by specific enzymes, like cathepsin B, which are often overexpressed in tumor microenvironments, thereby facilitating the targeted release of cytotoxic payloads plos.orgmedchemexpress.commdpi.com. The Fmoc group itself can also be part of peptide sequences that self-assemble into nanostructures, which can then encapsulate or conjugate with therapeutic agents for targeted delivery nih.gov. Furthermore, Fmoc-D-citrulline's use in bioconjugation techniques allows for the attachment of biomolecules to surfaces or other molecules, which is critical for creating targeted drug delivery systems chemimpex.comchemimpex.com.

Studies on Nitric Oxide Production and Cardiovascular Health

While Fmoc-D-citrulline is a protected derivative, citrulline itself is intrinsically linked to nitric oxide (NO) production and cardiovascular function. Research involving Fmoc-D-citrulline may contribute to understanding these pathways indirectly through the synthesis of specific peptides or by serving as a tool in biochemical assays.

Involvement of Citrulline in Nitric Oxide Pathways

Citrulline is a key intermediate in the urea (B33335) cycle and plays a critical role in the synthesis of L-arginine, the direct precursor for nitric oxide (NO) production by nitric oxide synthases (NOS) jci.orgnih.gov. L-citrulline supplementation has been shown to increase NO bioavailability, which is crucial for vascular function and blood flow regulation jci.orgnih.gov. Although Fmoc-D-citrulline itself is not directly involved in NO synthesis in the same manner as free L-citrulline, its use in synthesizing specific peptide mimetics or in biochemical studies may help elucidate pathways related to NO metabolism or signaling smolecule.commedchemexpress.com. Studies have indicated that D-citrulline can attenuate cardiac dysfunction via non-NO-mediated mechanisms in certain contexts medchemexpress.com.

Research into Cardiovascular Disease Mechanisms

The role of citrulline in NO production directly implicates it in cardiovascular health. Research suggests that citrulline may be beneficial for cardiovascular health by improving vascular function and potentially lowering blood pressure, primarily through its influence on NO availability . While direct studies using Fmoc-D-citrulline in cardiovascular disease mechanisms are not extensively detailed in the provided search results, its application in peptide synthesis for creating molecules that interact with biological pathways relevant to cardiovascular health is a potential area of research smolecule.commedchemexpress.commedchemexpress.com.

Protein Engineering and Functional Modification

Fmoc-D-citrulline is a valuable component in protein engineering and functional modification efforts. Its incorporation into peptides allows for the creation of modified peptides that can then be used to alter protein function, stability, or to introduce specific properties.

The compound is utilized in peptide synthesis for protein engineering, enabling the modification of proteins for enhanced stability and functionality chemimpex.com. It serves as a building block for creating peptides with specific sequences and properties, which can then be used in various biotechnological applications chemimpex.comlookchem.com. Furthermore, advancements in genetic code expansion technologies allow for the site-specific incorporation of unnatural amino acids, including citrulline derivatives, into proteins within living cells researchgate.netnih.govbiorxiv.org. This technology facilitates the study of post-translational modifications, such as citrullination, and their impact on protein activity and function. For example, researchers have developed methods to site-specifically incorporate citrulline into proteins, demonstrating that such modifications can significantly alter enzyme activity researchgate.netnih.govbiorxiv.org.

Strategies for Enhanced Protein Stability and Functionality

The incorporation of D-amino acids, including D-citrulline, into peptide sequences is a well-established strategy to enhance their stability and modify their biological properties. Fmoc-D-Cit-OH is a key building block for synthesizing such peptides, particularly through solid-phase peptide synthesis (SPPS) chemimpex.comchemimpex.comrsc.org. The D-configuration of amino acids can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life and bioavailability of therapeutic peptides rsc.org. Furthermore, the unique side chain of citrulline, a neutral amino acid derived from arginine, can influence peptide conformation and interactions with biological targets.

Analytical Methodologies for Fmoc D Citrulline and Its Conjugates

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of Fmoc-D-Cit-OH and for tracking the progress of coupling reactions during peptide synthesis.

High-Performance Liquid Chromatography (HPLC) for Fmoc-D-Citrulline Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and separating it from potential impurities. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the Fmoc group's hydrophobicity allows for strong retention on nonpolar stationary phases like C18.

A key aspect of quality control is ensuring enantiomeric purity. Chiral HPLC columns can be used to separate Fmoc-D-Citrulline from its L-enantiomer. A typical method involves a chiral stationary phase with a mobile phase consisting of an organic modifier like methanol (B129727) and an aqueous buffer. sigmaaldrich.com Detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc moiety is a strong chromophore. tec5usa.comresearchgate.net

ParameterConditionReference
ColumnAstec® CHIROBIOTIC® T, 25 cm × 4.6 mm, 5 µm
Mobile PhaseMethanol / 20 mM Ammonium Acetate, pH 4.1 (40:60)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectorUV at 260 nm

Methodologies for Monitoring Fmoc-D-Citrulline Coupling Reactions

Monitoring the completion of coupling and deprotection steps is crucial for the successful synthesis of peptides containing D-citrulline. chempep.com Incomplete reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. Both quantitative and qualitative methods are employed.

Quantitative UV Monitoring: The most common quantitative method involves monitoring the deprotection of the Fmoc group. activotec.com The Fmoc group is cleaved using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). tec5usa.com This reaction releases dibenzofulvene, which forms an adduct with piperidine. This adduct has a strong UV absorbance, commonly measured around 301 nm. researchgate.net By measuring the absorbance of the solution after the deprotection step, the amount of released Fmoc group can be quantified, which directly corresponds to the amount of peptide on the solid support. researchgate.netthieme-connect.de This method is widely used in automated peptide synthesizers to provide real-time feedback on reaction efficiency. tec5usa.comactivotec.com

Qualitative Colorimetric Tests: Several qualitative tests are used to detect the presence of unreacted (free) primary amines on the peptide-resin after a coupling step. peptide.comijrps.comsemanticscholar.org A negative test indicates a complete reaction.

Kaiser Test: This is a highly sensitive test for primary amines. peptide.comijrps.com Ninhydrin reacts with free primary amines on the resin to produce an intense blue color, indicating an incomplete coupling. chempep.compeptide.com

TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: An alternative to the Kaiser test, TNBS also reacts with primary amines to give a color change (red beads), indicating an incomplete reaction. chempep.com

Isatin and Chloranil Tests: These tests are used when the N-terminal amino acid is a secondary amine (like proline), for which the Kaiser test is less reliable. peptide.comnih.gov They can also be used as confirmatory tests in other couplings.

MethodPrincipleIndication of Incomplete CouplingReference
UV MonitoringSpectrophotometric quantification of the dibenzofulvene-piperidine adduct released during Fmoc deprotection.Lower than expected absorbance value. researchgate.net
Kaiser TestNinhydrin reaction with free primary amines.Intense blue color on resin beads/solution. peptide.comijrps.com
TNBS TestTNBS reaction with free primary amines.Red color on resin beads. chempep.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide essential information regarding the structure and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound. ¹H NMR provides information on the number and environment of hydrogen atoms in the molecule.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the D-citrulline moiety and the Fmoc protecting group. The protons of the citrulline side chain and backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂) would appear in the aliphatic region (typically 1.5-4.0 ppm). The addition of the bulky, aromatic Fmoc group would cause significant shifts, particularly for the α-proton. The fluorenyl group itself would produce a series of complex signals in the aromatic region of the spectrum (typically 7.2-7.8 ppm). illinois.edu The presence of all expected signals with correct integration and multiplicity confirms the structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₂₁H₂₃N₃O₅).

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides further structural confirmation. In peptides, citrulline residues are known to influence fragmentation, often showing a characteristic neutral loss of isocyanic acid (HNCO, 43 Da) from the side chain under collision-induced dissociation (CID). acs.org Another observed phenomenon is the "citrulline effect," which is an enhanced cleavage preference at the C-terminus of citrulline residues. nih.govnih.gov These characteristic fragmentation patterns can be used to identify the presence of citrulline in conjugates.

Quantitative Analysis of Fmoc-Amino Acids in Complex Mixtures

The derivatization of amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-established strategy for their quantitative analysis in complex biological or chemical mixtures, such as cell culture media or protein hydrolysates. rsc.orgtandfonline.com This pre-column derivatization attaches the highly fluorescent and UV-active Fmoc group to the primary or secondary amine of the amino acids. nih.gov

The resulting Fmoc-amino acid derivatives can then be separated by RP-HPLC and quantified with high sensitivity using either a fluorescence detector or a UV detector (typically at 262 nm). tandfonline.comdss.go.th The method is known for its stability, with derivatives remaining stable for over 24 hours, allowing for automated analysis of multiple samples. tandfonline.com This approach enables the detection of amino acids at very low concentrations, with detection limits often in the picomole to femtomole range.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of Fmoc-D-Cit-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Synthesis efficiency depends on reaction conditions (e.g., coupling reagents like HBTU/DIPEA), solvent choice (DMF or NMP), and Fmoc deprotection kinetics using piperidine. Monitoring coupling efficiency via Kaiser tests or FT-IR spectroscopy is essential to minimize racemization and side reactions . Pre-activation of the amino acid and controlled reaction temperatures (20–25°C) improve yield .

Q. How can researchers verify the enantiomeric purity of this compound during peptide chain assembly?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol with 0.1% TFA. Compare retention times with L-enantiomer standards. Circular dichroism (CD) spectroscopy at 220–260 nm can also confirm stereochemical integrity .

Q. What protocols ensure the stability of this compound during long-term storage?

  • Methodological Answer : Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Conduct periodic LC-MS analysis to detect degradation products (e.g., free citrulline or Fmoc cleavage) .

Advanced Research Questions

Q. How can the PICOT framework be applied to design studies investigating this compound’s efficacy in inhibiting Grb2-SH2 domain interactions?

  • Methodological Answer :

  • P (Population): Cancer cell lines overexpressing erbB2 receptors.
  • I (Intervention): Peptides incorporating this compound as a phosphotyrosine mimic.
  • C (Comparison): Native phosphotyrosine-containing peptides or other pTyr analogs (e.g., Pmp).
  • O (Outcome): Binding affinity (measured via SPR or ITC) and inhibition of downstream signaling (e.g., MAPK pathway).
  • T (Time): Acute (24–48 hr) vs. chronic (7-day) exposure effects.
    This framework ensures hypothesis-driven experimental design and comparability with prior studies .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematic solubility profiling using HPLC or NMR to quantify solubility in DMSO, DMF, and aqueous buffers (pH 4–9). Apply Hansen solubility parameters (HSPs) to model solvent compatibility. Discrepancies may arise from batch-to-batch variability in protecting group stability (e.g., Fmoc cleavage under acidic conditions) .

Q. How can researchers leverage this compound to study post-translational citrullination in autoimmune diseases?

  • Methodological Answer : Incorporate this compound into peptide substrates for peptidylarginine deiminase (PAD) enzymes. Monitor citrullination via anti-modified citrulline (AMC) antibodies in ELISA or Western blot. Use competitive assays with native arginine-containing peptides to quantify enzyme specificity .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound-based peptide inhibition assays?

  • Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. Validate reproducibility via intra- and inter-assay coefficient of variation (CV < 15%) .

Q. How should researchers address batch variability in this compound when replicating published protocols?

  • Methodological Answer : Implement QC checks via LC-MS and elemental analysis for each batch. Normalize activity data to internal controls (e.g., a reference peptide with known activity). Document lot numbers and storage conditions to trace variability sources .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in aqueous environments?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to risks of exothermic reactions during Fmoc deprotection. Neutralize acidic or basic waste with 1M HCl/NaOH before disposal. Monitor for respiratory irritation via COSHH assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.